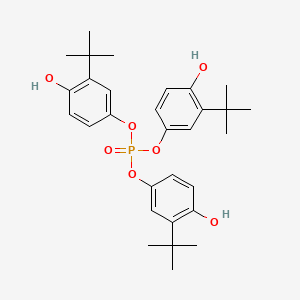
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is an organic phosphate ester compound with the molecular formula C30H39O7P. It is known for its antioxidant and ultraviolet (UV) absorbing properties, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate typically involves the reaction of 3-tert-butyl-4-hydroxyphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows: [ 3 \text{(3-tert-butyl-4-hydroxyphenol)} + \text{POCl3} \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation to obtain a high-purity compound[2][2].
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Quinones and other oxidized derivatives
Substitution Products: Various substituted phenyl phosphates
Scientific Research Applications
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf-life.
Mechanism of Action
The antioxidant properties of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into more stable and less reactive molecules .
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(4-tert-butylphenyl) phosphate
Comparison: Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is unique due to its specific structure, which provides a balance of antioxidant and UV-absorbing properties. Compared to Tris(2,4-di-tert-butylphenyl) phosphite, it offers better thermal stability and is more effective in preventing polymer degradation. Tris(4-tert-butylphenyl) phosphate, on the other hand, has similar UV-absorbing properties but may differ in its antioxidant efficiency[6][6].
Properties
CAS No. |
21214-39-1 |
|---|---|
Molecular Formula |
C30H39O7P |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
tris(3-tert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C30H39O7P/c1-28(2,3)22-16-19(10-13-25(22)31)35-38(34,36-20-11-14-26(32)23(17-20)29(4,5)6)37-21-12-15-27(33)24(18-21)30(7,8)9/h10-18,31-33H,1-9H3 |
InChI Key |
KNZZERRHIZAXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)O)C(C)(C)C)OC3=CC(=C(C=C3)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


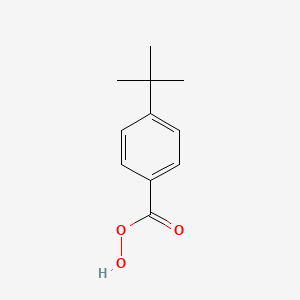
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)

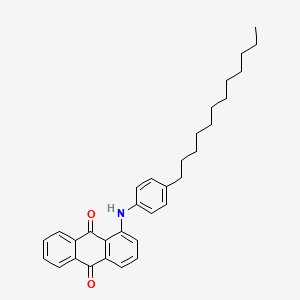
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)

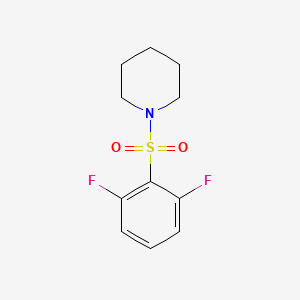

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
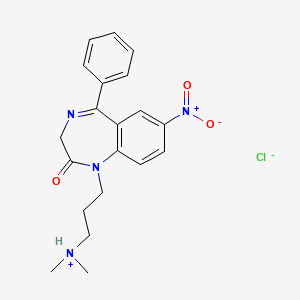
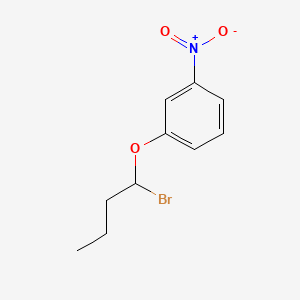
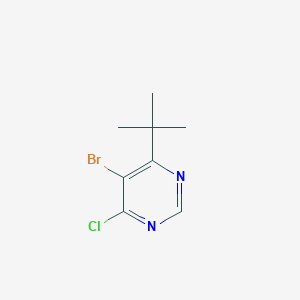
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
